BREVIANAMIDE
説明
特性
CAS番号 |
12634-10-5 |
|---|---|
分子式 |
Al2Gd |
同義語 |
BREVIANAMIDE |
製品の起源 |
United States |
科学的研究の応用
Antithrombotic Effects
Recent studies have demonstrated that Brevianamide F exhibits significant antithrombotic properties. In a study using thrombotic zebrafish models, this compound F was shown to:
- Reduce Platelet Aggregation : The compound significantly decreased platelet aggregation compared to control groups.
- Increase Blood Volume and Heart Rate : It elevated the return blood volume in the heart and increased heart rate, indicating improved cardiovascular function.
- Inhibit Thrombus Formation : this compound F reduced the expression of thrombus-related factors such as thromboxane A2 (TXA2), von Willebrand factor (vWF), and D-dimer, which are crucial in the coagulation process .
Gene Expression Analysis
Transcriptome analysis revealed that this compound F affects gene expression profiles associated with thrombosis. A total of 5,555 differentially expressed genes (DEGs) were identified, with significant changes noted in both up-regulated and down-regulated genes when comparing treated groups to controls. Functional enrichment analyses suggested that the antithrombotic mechanism is linked to the MAPK signaling pathway and coagulation cascade response .
Biosynthesis of this compound
The biosynthetic pathways of this compound have been elucidated through genomic studies. The identification of the this compound A biosynthetic gene cluster from Penicillium brevicompactum has provided insights into its metabolic pathways. Key findings include:
- Role of BvnE Enzyme : BvnE is an essential isomerase that controls the selective production of this compound. Mutational analysis and molecular modeling have helped clarify its role in the biosynthesis of this compound .
- Metabolic Pathway Insights : Studies suggest that precursor compounds are efficiently incorporated into various this compound derivatives during fungal cultivation, highlighting the potential for metabolic engineering to enhance yield .
Synthetic Studies
The total synthesis of this compound has been a focus for chemists due to its complex structure. Recent advancements include:
- Unified Total Synthesis : Researchers have developed synthetic routes that mimic natural biosynthetic pathways, leading to successful total syntheses of all known bicyclo[2.2.2]diazaoctane alkaloids within the this compound family. This work emphasizes the chemical feasibility of proposed synthetic strategies .
- Cascade Reactions : Innovative methods utilizing gold-catalyzed cascade reactions have been employed to synthesize this compound A from readily available amino acid building blocks, achieving high efficiency in fewer steps .
Case Studies and Findings
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview
The table below summarizes key brevianamides and their analogs:
Key Differentiators
Stereochemistry and Bioactivity
- This compound A vs. B: A and B are diastereomers with a 90:10 ratio in Penicillium brevicompactum.
- This compound X/Y : New derivatives with opposite facial selectivity in their bicyclo[2.2.2]diazaoctane moieties. X and Y were structurally confirmed via single-crystal X-ray diffraction, highlighting stereochemical diversity in biosynthesis .
Enzyme Inhibition
- Deoxythis compound E and Gypsetin : Both inhibit ACAT, but Deoxythis compound E’s unique indole substitution enhances cytotoxicity, distinguishing it from Gypsetin .
準備方法
Biomimetic Oxidative Dimerization Strategies
Early biosynthetic hypotheses suggested that this compound S (1 ) arises via oxidative homodimerization of monomeric precursors such as this compound K (2 ). While this strategy offers step economy, synthetic efforts revealed limitations in controlling regioselectivity during dimerization. For example, attempts to dimerize this compound K under oxidative conditions yielded mixtures of products, prompting alternative disconnections.
Three-Component Coupling for this compound S
A landmark synthesis of this compound S employed a three-component coupling strategy involving aldehyde 3 and bis-diketopiperazine 4 (Scheme 1b). Retrosynthetic cleavage of the central C–C bond in 4 led to monomeric diketopiperazine 5 , which was synthesized via a palladium-catalyzed alkenyl–alkenyl coupling. This approach emphasized modularity, enabling future diversification of substituents.
Unified Synthesis of Multiple Brevianamides
A unified strategy targeting brevianamides A, B, X, Y, and Z leveraged shared biosynthetic precursors. Starting from (+)-dehydrodeoxythis compound E (9 ), oxidative modifications and Diels–Alder cyclizations provided access to multiple natural products. This biomimetic route underscored the role of late-stage functionalization in generating structural diversity.
Step-Economical Syntheses of Key Intermediates
Synthesis of (+)-Dehydrodeoxythis compound E
The shortest reported synthesis of 9 achieved a five-step sequence with 34% overall yield (Scheme 4). Key innovations included:
Aldol Condensation Optimization
The double aldol condensation between bis-diketopiperazine 16 and aldehyde 3 proved critical for this compound S synthesis. Initial attempts using piperidine under reflux led to decomposition, but ambient conditions in methanol afforded monoadduct 21 in 64% yield (Scheme 4b). Methylation of the secondary lactam in 14 to form 16 improved reactivity, enabling a 19% yield of dimethyl-brevianamide S (23 ) (44% per aldol step).
Critical Reaction Conditions and Yields
Stereochemical Control and Challenges
Epimerization During Deprotection
Deprotection of dimethyl-brevianamide S (23 ) using TMSCl resulted in partial epimerization, yielding monodeprotected 22 (20%) alongside target 1 (48%). Resubjection of 22 to deprotection conditions improved the yield of 1 to 65%, highlighting the sensitivity of bicyclic lactams to acidic conditions.
Diastereoselective Diels–Alder Cyclizations
The Diels–Alder reaction of dehydrothis compound E (12 ) produced this compound A (1 ) and B (2 ) in a 93:7 diastereomeric ratio, mirroring natural isolation ratios. Computational studies suggested that transition-state puckering dictated selectivity, favoring the endo transition state leading to 1 .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
